2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide features a pyrimidoindole core substituted with a 2-chlorobenzyl group at position 3 and an N-(4-methoxyphenyl)acetamide side chain at position 3. This scaffold is structurally related to kinase inhibitors and cytotoxic agents, with modifications in substituents influencing solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-34-19-12-10-18(11-13-19)29-23(32)15-31-22-9-5-3-7-20(22)24-25(31)26(33)30(16-28-24)14-17-6-2-4-8-21(17)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHUNCCJBKFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates multiple heterocyclic rings, specifically a pyrimidinone and an indole ring, alongside an acetamide group. This structural complexity suggests diverse biological activities, including potential applications in anti-inflammatory and anticancer therapies.
- Molecular Formula : C27H23ClN4O3
- Molecular Weight : Approximately 486.96 g/mol
- CAS Number : 1189876-94-5
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O3 |
| Molecular Weight | 486.96 g/mol |
| CAS Number | 1189876-94-5 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Mechanistic Studies
Molecular Docking Studies :
Molecular docking studies indicate that the compound may interact with various biological targets, including enzymes involved in inflammation and cancer progression. These studies provide insights into binding affinities and potential inhibitory mechanisms, which are crucial for understanding its therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to This compound :
- Anticancer Screening : A study evaluated several pyrimidine derivatives for their anticancer properties, revealing that modifications at the phenyl ring significantly affected their potency against cancer cell lines. The presence of the chlorobenzyl moiety was noted to enhance activity against specific cancer types .
- Inflammation Modulation : In vitro assays demonstrated that related compounds could reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating a promising anti-inflammatory profile .
- Antiviral Efficacy : Research on structurally similar compounds has shown varying degrees of antiviral activity, with some exhibiting significant inhibition rates against viral replication in cellular models. Future studies are needed to determine if this compound shares similar properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidoindole Derivatives
Key Observations :
- Chlorobenzyl vs.
- Acetamide Substituents : The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy () or fluorophenyl (), which could alter receptor binding .
- Core Modifications : ’s pyrimido-diazepine core introduces conformational flexibility absent in rigid pyrimidoindoles, possibly affecting target selectivity .
Key Observations :
- The target compound’s synthesis likely parallels ’s diazonium coupling strategy, where acetamide side chains are introduced via nucleophilic substitution or condensation .
- Lower yields in highlight challenges in modifying complex cores, suggesting the target compound’s synthesis may require optimized catalytic conditions .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, intermediate between (LogP ~3.5) and (LogP ~3.8), aligning with its balance of chloro and methoxy groups .
- IR and NMR data from analogs indicate that acetamide C=O stretches (~1664 cm⁻¹) and aromatic proton shifts (~7.0–7.9 ppm) are conserved across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
